molecular formula C10H16N2S B12231522 1-(5-Methyl-1,3-thiazol-2-yl)azepane

1-(5-Methyl-1,3-thiazol-2-yl)azepane

Cat. No.: B12231522
M. Wt: 196.31 g/mol
InChI Key: OABGIMCFELOWKW-UHFFFAOYSA-N
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Description

1-(5-Methyl-1,3-thiazol-2-yl)azepane is a heterocyclic compound featuring a thiazole ring fused with an azepane ring The thiazole ring, characterized by its sulfur and nitrogen atoms, is known for its aromaticity and diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Methyl-1,3-thiazol-2-yl)azepane can be synthesized through various methods. One common approach involves the reaction of 5-methyl-1,3-thiazol-2-amine with azepane under specific conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) or 1,4-dioxane and may be catalyzed by a base to enhance the reaction rate .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further streamline the production process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Methyl-1,3-thiazol-2-yl)azepane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.

Scientific Research Applications

1-(5-Methyl-1,3-thiazol-2-yl)azepane has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Methyl-1,3-thiazol-2-yl)azepane involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit DNA gyrase, leading to antibacterial effects . The compound’s ability to undergo electrophilic and nucleophilic substitutions allows it to form covalent bonds with biological molecules, altering their function.

Comparison with Similar Compounds

Uniqueness: 1-(5-Methyl-1,3-thiazol-2-yl)azepane stands out due to its unique combination of a thiazole and azepane ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H16N2S

Molecular Weight

196.31 g/mol

IUPAC Name

2-(azepan-1-yl)-5-methyl-1,3-thiazole

InChI

InChI=1S/C10H16N2S/c1-9-8-11-10(13-9)12-6-4-2-3-5-7-12/h8H,2-7H2,1H3

InChI Key

OABGIMCFELOWKW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)N2CCCCCC2

Origin of Product

United States

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